molecular formula C8H7F2NO2 B1597783 2,6-Difluoro-4-methoxybenzamide CAS No. 125369-57-5

2,6-Difluoro-4-methoxybenzamide

Cat. No.: B1597783
CAS No.: 125369-57-5
M. Wt: 187.14 g/mol
InChI Key: FBRDIJHNSYWYIR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2,6-Difluoro-4-methoxybenzamide is an organic compound with the molecular formula C8H7F2NO2 and a molecular weight of 187.15 g/mol. It is characterized by the presence of two fluorine atoms and a methoxy group attached to a benzamide core

Mechanism of Action

Target of Action

The primary target of 2,6-Difluoro-4-methoxybenzamide (DFMBA) is the protein FtsZ . FtsZ is a protein that plays a crucial role in bacterial cell division. It forms a ring at the future site of the septum—the point where the cell will divide. Inhibiting FtsZ disrupts this process, preventing the bacteria from dividing and proliferating .

Mode of Action

DFMBA interacts with FtsZ through strong hydrophobic interactions between the difluoroaromatic ring of DFMBA and several key residues of the allosteric pocket of FtsZ . Specifically, the 2-fluoro substituent interacts with residues Val203 and Val297, and the 6-fluoro group interacts with the residue Asn263 . The carboxamide group of DFMBA forms critical hydrogen bonds with the residues Val207, Leu209, and Asn263 . These interactions inhibit the function of FtsZ, thereby inhibiting bacterial cell division .

Biochemical Pathways

The inhibition of FtsZ by DFMBA affects the bacterial cell division pathway. By preventing the formation of the FtsZ ring, DFMBA disrupts the process of septum formation, which is a critical step in bacterial cell division . This disruption prevents the bacteria from dividing and proliferating, effectively inhibiting the growth of the bacterial population .

Result of Action

The result of DFMBA’s action is the inhibition of bacterial cell division. By binding to and inhibiting the function of FtsZ, DFMBA prevents the formation of the septum, a necessary step in bacterial cell division . This inhibition disrupts the cell division process, preventing the bacteria from dividing and proliferating .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2,6-Difluoro-4-methoxybenzamide typically involves the following steps:

  • Starting Materials: The synthesis begins with 2,6-difluorobenzonitrile and methanol.

  • Reaction Conditions: The reaction is carried out under reflux conditions with a strong base such as sodium hydroxide.

  • Amide Formation: The nitrile group is hydrolyzed to form the amide group, resulting in the formation of this compound.

Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale reactions with optimized conditions to ensure high yield and purity. The process may also include purification steps such as recrystallization or chromatography to obtain the final product.

Chemical Reactions Analysis

Types of Reactions: 2,6-Difluoro-4-methoxybenzamide can undergo various chemical reactions, including:

  • Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.

  • Reduction: Reduction reactions can lead to the formation of reduced derivatives.

  • Substitution: Substitution reactions can occur at the fluorine or methoxy positions, leading to the formation of different derivatives.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromic acid (H2CrO4).

  • Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) can be used.

  • Substitution: Various nucleophiles and electrophiles can be used for substitution reactions, depending on the desired product.

Major Products Formed:

  • Oxidation Products: Carboxylic acids and other oxidized derivatives.

  • Reduction Products: Reduced derivatives of the compound.

  • Substitution Products: Derivatives with different substituents at the fluorine or methoxy positions.

Scientific Research Applications

2,6-Difluoro-4-methoxybenzamide has several scientific research applications:

  • Chemistry: It is used as a building block in organic synthesis and as a reagent in various chemical reactions.

  • Biology: The compound has been studied for its potential biological activities, including antibacterial properties.

  • Medicine: It is investigated for its therapeutic potential in treating various diseases.

  • Industry: It is used in the development of new materials and chemical products.

Comparison with Similar Compounds

  • 3-Methoxybenzamide

  • 2,6-Difluoro-3-methoxybenzamide

Does this cover everything you were looking for, or is there something specific you'd like to dive deeper into?

Properties

IUPAC Name

2,6-difluoro-4-methoxybenzamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H7F2NO2/c1-13-4-2-5(9)7(8(11)12)6(10)3-4/h2-3H,1H3,(H2,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FBRDIJHNSYWYIR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=C(C(=C1)F)C(=O)N)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H7F2NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20381121
Record name 2,6-Difluoro-4-methoxybenzamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20381121
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

187.14 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

125369-57-5
Record name 2,6-Difluoro-4-methoxybenzamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20381121
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

The crude acid chloride (25) was dissolved in dry diglyme (60 ml) and added dropwise at room temperature with gentle stirring to 35% ammonia (750 ml). The resulting colourless precipitate was filtered off and dried (CaCl2) in vacuo to give a colourless solid.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
60 mL
Type
solvent
Reaction Step One
Quantity
750 mL
Type
reactant
Reaction Step Two

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2,6-Difluoro-4-methoxybenzamide
Reactant of Route 2
Reactant of Route 2
2,6-Difluoro-4-methoxybenzamide
Reactant of Route 3
Reactant of Route 3
2,6-Difluoro-4-methoxybenzamide
Reactant of Route 4
Reactant of Route 4
2,6-Difluoro-4-methoxybenzamide
Reactant of Route 5
Reactant of Route 5
2,6-Difluoro-4-methoxybenzamide
Reactant of Route 6
Reactant of Route 6
2,6-Difluoro-4-methoxybenzamide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.